molecular formula C9H14ClNO B189792 4-(1-Aminopropan-2-yl)phenol hydrochloride CAS No. 13238-99-8

4-(1-Aminopropan-2-yl)phenol hydrochloride

Cat. No. B189792
CAS RN: 13238-99-8
M. Wt: 187.66 g/mol
InChI Key: UXZSGASODZXHEJ-UHFFFAOYSA-N
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Description

“4-(1-Aminopropan-2-yl)phenol hydrochloride” is a chemical compound with the CAS Number: 1993232-89-5 . It has a molecular weight of 187.67 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h3-6,11H,10H2,1-2H3;1H . This indicates that the compound has a molecular formula of C9H14ClNO .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Antioxidant and Antimicrobial Activity

Scientific Field

Biochemistry

Application Summary

The compound 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, which has a similar structure, has been synthesized and evaluated for its antioxidant and antimicrobial activities .

Methods of Application

The compound was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine. It was then reacted with salts of 1st row transition metals to obtain metal complexes .

Results

The synthesized compounds were found to have antioxidant and antimicrobial activities. The metal complexes were found to be more harmful to various strains of bacteria and fungi compared to the ligand .

Chemical Synthesis

Scientific Field

Chemistry

Application Summary

The compound “4-(2-aminopropan-2-yl)phenol hydrochloride” is used in the synthesis of other complex organic compounds .

Methods of Application

The specific methods of application depend on the target compound. Typically, this compound would be used as a building block or intermediate in a multi-step synthesis .

Results

The results would depend on the specific synthesis. In general, the use of this compound could enable the synthesis of a wide range of organic compounds .

Pharmaceutical Testing

Scientific Field

Pharmacology

Application Summary

“4-(1-Aminopropan-2-yl)phenol hydrochloride” can be used for pharmaceutical testing as a high-quality reference standard .

Methods of Application

This compound can be used in various analytical methods, such as high-performance liquid chromatography (HPLC), to validate the accuracy and precision of the analytical methods .

Results

The use of this compound as a reference standard can help ensure the reliability and reproducibility of pharmaceutical testing .

Transaminase-Mediated Synthesis

Application Summary

Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Methods of Application

The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

Results

After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Phenolic Antiseptic

Application Summary

One safer phenolic antiseptic is 4-hexylresorcinol (4-hexyl-1,3-dihydroxybenzene; resorcinol is the common name for 1,3-dihydroxybenzene, and 4-hexylresorcinol has a hexyl group on the fourth carbon atom of the resorcinol ring) .

Methods of Application

This compound is used as a germicide .

Results

It is much more powerful than phenol as a germicide and has fewer undesirable side effects .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(1-aminopropan-2-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(6-10)8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZSGASODZXHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388643
Record name 4-(1-aminopropan-2-yl)phenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Aminopropan-2-yl)phenol hydrochloride

CAS RN

13238-99-8
Record name 4-(1-aminopropan-2-yl)phenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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